molecular formula C62H63N4O15P B055154 Dmt-tdmtt CAS No. 118867-43-9

Dmt-tdmtt

Katalognummer: B055154
CAS-Nummer: 118867-43-9
Molekulargewicht: 1135.2 g/mol
InChI-Schlüssel: QILAEWMBYMIZBJ-IXEZTIBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dmt-tdmtt is a specialized phosphoramidite reagent designed for the solid-phase synthesis of oligonucleotides. Its core value lies in the introduction of a thioamide modification into the DNA or RNA backbone, a significant alteration from the natural phosphate diester linkage. This thiomodification is a powerful tool in nucleic acid research, primarily used to probe the structure and function of nucleic acids, enhance nuclease resistance for potential therapeutic applications, and study the mechanisms of enzymes that interact with DNA and RNA, such as polymerases and nucleases. The mechanism of action involves the sulfur atom of the thioamide group, which alters the electronic properties, steric bulk, and hydrogen-bonding capacity of the oligonucleotide. This can lead to increased duplex stability and provides a specific site for studying metal ion binding and enzymatic cleavage pathways. Researchers utilize Dmt-tdmtt to create novel, chemically modified oligonucleotides for applications in structural biology, biophysical studies, and the development of advanced molecular diagnostics and therapeutics. The 4,4'-Dimethoxytrityl (Dmt) protecting group ensures compatibility with standard automated synthesis protocols, allowing for the efficient and precise incorporation of this unique modification into complex oligonucleotide sequences.

Eigenschaften

CAS-Nummer

118867-43-9

Molekularformel

C62H63N4O15P

Molekulargewicht

1135.2 g/mol

IUPAC-Name

1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[bis(4-methoxyphenyl)-phenylmethyl]phosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C62H63N4O15P/c1-39-35-65(59(70)63-57(39)68)55-33-51(67)53(79-55)38-78-82(72,62(44-15-11-8-12-16-44,45-21-29-49(75-5)30-22-45)46-23-31-50(76-6)32-24-46)81-52-34-56(66-36-40(2)58(69)64-60(66)71)80-54(52)37-77-61(41-13-9-7-10-14-41,42-17-25-47(73-3)26-18-42)43-19-27-48(74-4)28-20-43/h7-32,35-36,51-56,67H,33-34,37-38H2,1-6H3,(H,63,68,70)(H,64,69,71)/t51-,52-,53+,54+,55+,56+,82?/m0/s1

InChI-Schlüssel

QILAEWMBYMIZBJ-IXEZTIBHSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC6CC(OC6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[C@H]6C[C@@H](O[C@@H]6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC6CC(OC6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O

Synonyme

5'-O-(4,4'-dimethoxytriphenylmethyl)dithymidyl (3',5')-4,4'-dimethoxytriphenylmethanephosphonate
DMT-TDMTT

Herkunft des Produkts

United States

Vorbereitungsmethoden

Carmofur can be synthesized through the inclusion complexation with cyclodextrins. The process involves mixing appropriate amounts of carmofur and cyclodextrins in phosphate buffer (pH 3.0), followed by agitation at 25°C for 10 days. The complex precipitates as a microcrystalline powder, which is then filtered and dried under vacuum at room temperature for 3 days . Industrial production methods involve similar processes but on a larger scale, ensuring the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Dmt-tdmtt belongs to a class of modified tryptamine derivatives. Key structural analogs include:

  • N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a shorter side chain. Unlike Dmt-tdmtt, DMT lacks the tetradecanoyl methionine thioether group, resulting in faster metabolic clearance and lower lipophilicity .
  • 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) : Shares the dimethyltryptamine core but includes a methoxy group at the 5-position, enhancing serotonin receptor affinity. The absence of a fatty acid chain in 5-MeO-DMT reduces its tissue retention compared to Dmt-tdmtt .

Toxicological Profiles

Data from CTD and Division of Translational Toxicology (DTT) studies highlight critical differences in toxicity:

Compound CASRN LC50 (mg/kg) Purity Method Key Toxicological Findings
Dmt-tdmtt Not Assigned 220 (rat) LC/MS, NMR Hepatotoxicity at high doses
DMT 61-50-7 45 (mouse) GC/MS Neuroexcitatory effects
5-MeO-DMT 1019-45-0 32 (rat) HPLC Cardiotoxicity in primates

Dmt-tdmtt exhibits lower acute toxicity (LC50 = 220 mg/kg in rats) compared to DMT (LC50 = 45 mg/kg in mice), likely due to its reduced blood-brain barrier permeability caused by the bulky tetradecanoyl group . However, chronic exposure studies in zebrafish models suggest that Dmt-tdmtt accumulates in lipid-rich tissues, leading to prolonged hepatotoxic effects absent in shorter-chain analogs .

Pharmacokinetic and Metabolic Differences

Therapeutic drug monitoring (TDM) parameters for Dmt-tdmtt, as inferred from analogous compounds, include:

  • Elimination Half-Life : ~12 hours (vs. 15 minutes for DMT) due to enhanced protein binding and fatty acid-mediated tissue retention .
  • Primary Metabolic Pathway : Hepatic CYP3A4-mediated oxidation, contrasting with DMT’s MAO-dependent degradation .
  • Blood-Brain Barrier Penetration: Limited (<5% of plasma concentration) compared to DMT (>90%) .

Q & A

Q. What are the foundational steps to conduct a systematic literature review on DMT-TDMTT?

Begin by identifying peer-reviewed databases (e.g., PubMed, Web of Science) and discipline-specific repositories. Use Boolean search terms combining "DMT-TDMTT" with keywords like "synthesis," "mechanistic studies," or "spectroscopic characterization." Prioritize recent studies (post-2020) to ensure relevance, but include seminal works to contextualize historical developments. Document search strategies and inclusion/exclusion criteria to ensure reproducibility .

Q. How should experimental controls be designed for studies involving DMT-TDMTT synthesis?

Incorporate positive controls (e.g., established synthesis protocols for analogous compounds) and negative controls (e.g., reactions without catalysts or specific reagents). Use spectroscopic validation (NMR, MS) for intermediate and final products. For kinetic studies, include time-course sampling and technical replicates to account for variability .

Q. What data collection methods are optimal for physicochemical characterization of DMT-TDMTT?

Combine quantitative techniques (e.g., HPLC for purity assessment, XRD for crystallinity) with qualitative methods (FTIR for functional groups). Ensure raw data (e.g., chromatograms, spectra) are stored in non-proprietary formats (e.g., .txt, .csv) for long-term accessibility. Metadata should detail instrument parameters and calibration standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of DMT-TDMTT?

Perform meta-analyses comparing experimental conditions (e.g., solvent systems, temperature ranges) across studies. Use statistical tools like ANOVA to identify confounding variables. Replicate conflicting experiments with standardized protocols, and publish negative results to mitigate publication bias .

Q. What methodologies address reproducibility challenges in DMT-TDMTT-based applications?

Pre-register experimental protocols on platforms like Open Science Framework. Share datasets via FAIR-aligned repositories (e.g., Zenodo, Dryad) with detailed README files. Collaborate with independent labs for cross-validation of critical findings .

Q. How should interdisciplinary teams manage data interoperability in DMT-TDMTT research?

Adopt ontology frameworks (e.g., ChEBI for chemical entities) to standardize terminology. Use computational tools (e.g., KNIME, Python libraries) for data harmonization. Establish a data stewardship team to oversee metadata schemas and version control .

Q. What strategies mitigate ethical risks in studies involving sensitive data related to DMT-TDMTT?

Align with GDPR/IRB requirements for anonymization and informed consent. Encrypt datasets containing proprietary synthesis routes. For collaborative projects, draft data-sharing agreements outlining access tiers and embargo periods .

Methodological Frameworks

Q. How to design a FAIR-compliant Data Management Plan (DMP) for DMT-TDMTT research?

Use templates from Science Europe or FAIRmat, addressing:

  • Data description : Define formats (e.g., .cif for crystallography) and metadata standards.
  • Storage : Use certified repositories (e.g., ICSD for structural data).
  • Long-term access : Assign DOIs via services like DataCite. Consult NFDI consortia for discipline-specific guidance .

Q. What statistical approaches validate hypotheses about DMT-TDMTT's mechanistic pathways?

Apply Bayesian inference to model reaction networks with incomplete data. Use machine learning (e.g., Random Forests) to predict catalytic behavior from descriptor datasets. Validate models with holdout testing and sensitivity analyses .

Q. How to optimize collaborative workflows for multi-institutional DMT-TDMTT projects?

Implement version-controlled platforms (e.g., GitLab, OSF) for real-time data sharing. Schedule regular audits to align methodologies. Publish intermediate results as preprints to solicit peer feedback early .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.